Ethyl (4-bromo-2-methylphenyl)alaninate
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Overview
Description
Ethyl (4-bromo-2-methylphenyl)alaninate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol It is an ester derivative of alanine, where the ethyl group is attached to the carboxyl group of alanine, and the 4-bromo-2-methylphenyl group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate typically involves the esterification of alanine with ethyl alcohol in the presence of a suitable catalyst. One common method is the reaction of 4-bromo-2-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-bromo-2-methylphenyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methylphenylalanine.
Reduction: Formation of ethyl (4-bromo-2-methylphenyl)alaninol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-bromo-2-methylphenyl)alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-bromo-2-methylphenyl)alaninate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Ethyl (4-bromo-2-methylphenyl)alaninate can be compared with other similar compounds such as:
Ethyl (4-bromophenyl)alaninate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can influence its solubility and pharmacokinetics.
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-methylanilino)propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3 |
InChI Key |
LRFUWOUVXGLJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
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